Sorgoleone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/b6-5-,9-8- |
InChI Key |
FGWRUVXUQWGLOX-AFJQJTPPSA-N |
SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O |
Isomeric SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)O |
Canonical SMILES |
COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O |
Synonyms |
sorgoleone sorgoleone-358 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Sorgoleone
Elucidation of Precursor Molecules and Intermediates
The biosynthetic pathway of sorgoleone has been elucidated through labeling studies and the characterization of key intermediates.
Labeling studies have confirmed a polyketide origin for the aromatic quinone ring of this compound. researchgate.netnih.gov The pathway utilizes fatty acyl-CoA starter units, which undergo iterative condensations with malonyl-CoA, a characteristic feature of Type III polyketide synthases (PKSs). nih.govoup.com This establishes the foundational steps of the this compound biosynthetic pathway as being derived from polyketide metabolism. researchgate.net
A critical step in the pathway is the formation of an alkylresorcinol intermediate. nih.gov The process begins with an atypical 16:3Δ9,12,15 fatty acyl-CoA starter unit. researchgate.netusda.govoup.com A specialized Type III PKS, known as an alkylresorcinol synthase (ARS), catalyzes the condensation of this starter unit with malonyl-CoA molecules to produce the key intermediate, 5-pentadecatrienyl resorcinol (B1680541). researchgate.netusda.govresearchgate.net This resorcinol intermediate has been identified in extracts of sorghum root hairs, providing direct evidence for its role in the pathway. researchgate.net
Enzymology of this compound Biosynthesis
The conversion of initial precursors to the final this compound molecule is catalyzed by a dedicated set of enzymes that have been identified and functionally characterized, primarily through the analysis of expressed sequence tags (ESTs) from isolated sorghum root hairs. researchgate.netusda.gov The pathway involves fatty acid desaturases, an alkylresorcinol synthase, O-methyltransferases, and cytochrome P450 monooxygenases. usda.gov
The proposed enzymatic steps are as follows:
Fatty Acid Desaturation: Unique fatty acid desaturases (DES) create the atypical 16:3 fatty acyl-CoA starter unit required for the subsequent step. researchgate.netusda.gov
Alkylresorcinol Synthesis: Alkylresorcinol synthases (ARS1 and ARS2), which are Type III polyketide synthases, catalyze the formation of the pentadecatrienylresorcinol intermediate from the fatty acyl-CoA starter unit. researchgate.netnih.gov
Methylation: A SAM-dependent O-methyltransferase (OMT) then methylates the resorcinol intermediate. researchgate.netnih.govusda.gov
Hydroxylation: Finally, a cytochrome P450 monooxygenase (CYP71AM1) dihydroxylates the methylated intermediate to produce dihydrothis compound. researchgate.netnih.govresearchgate.net This reduced form is then secreted from the root hair. nih.gov
Oxidation: Once exuded into the soil, the relatively unstable dihydrothis compound rapidly and spontaneously auto-oxidizes to form the more stable, bioactive benzoquinone, this compound. nih.govresearchgate.net
The key enzymes identified as being essential for this pathway are detailed in the table below.
| Enzyme Class | Specific Enzyme(s) | Function in this compound Biosynthesis |
| Fatty Acid Desaturase | DES2, DES3 | Catalyze consecutive desaturation reactions to produce the 16:3Δ9,12,15 fatty acyl-CoA starter unit. researchgate.netoup.com |
| Alkylresorcinol Synthase | ARS1, ARS2 | Catalyze the formation of the 5-pentadecatrienylresorcinol intermediate via condensation of the fatty acyl-CoA starter with malonyl-CoA. nih.gov |
| O-Methyltransferase | OMT3 | Methylates the 5-pentadecatrienylresorcinol intermediate using S-adenosylmethionine (SAM) as a methyl donor. researchgate.netnih.gov |
| Cytochrome P450 Monooxygenase | CYP71AM1 | Catalyzes the dihydroxylation of the methylated resorcinol intermediate to form dihydrothis compound. researchgate.netnih.govresearchgate.net |
Genetic Regulation and Molecular Mechanisms of Biosynthesis
The production of this compound is tightly regulated at the genetic level, with specific genes being expressed exclusively in the root hairs where biosynthesis occurs. researchgate.nethoormansoilhealth.com
1 Identification of Genes Encoding Biosynthetic Enzymes (e.g., SOR1)
A significant breakthrough in understanding the genetic control of this compound production was the identification of the SOR1 gene. oup.comnih.gov Using a modified differential display approach to compare gene expression in sorghum roots with and without root hairs, SOR1 was found to be highly expressed in root hairs. nih.govcsu.edu.au
Further analysis revealed that the SOR1 transcript level in root hairs was over 1000 times higher than in other tissues. nih.gov Sequence similarity searches indicated that SOR1 likely encodes a novel desaturase, believed to be responsible for creating the unique double bond pattern in the aliphatic tail of this compound. oup.comnih.gov The expression of SOR1 is strongly correlated with this compound production in various Sorghum species. oup.comoup.com
2 Expressed Sequence Tag (EST) Analysis in Root Hairs
The cell-specific nature of this compound biosynthesis made expressed sequence tag (EST) analysis of isolated root hairs a powerful tool for gene discovery. nih.govresearchgate.net A root hair-specific cDNA library was constructed from Sorghum bicolor, and a dataset of 5,468 ESTs was generated. researchgate.netnih.gov
This EST library proved to be a rich source for identifying candidate genes encoding the enzymes of the this compound biosynthetic pathway. nih.govusda.gov Mining this dataset led to the identification of putative fatty acid desaturases, polyketide synthases (including the alkylresorcinol synthases), and O-methyltransferases that were subsequently characterized and confirmed to be involved in this compound production. researchgate.netnih.gov This functional genomics approach has been instrumental in elucidating the molecular basis of this complex allelochemical's synthesis. nih.gov
| Gene/Enzyme | Proposed Function in this compound Biosynthesis | Evidence |
| SOR1 | Encodes a novel desaturase involved in forming the unique aliphatic tail. | High, root-hair specific expression correlated with this compound production. oup.comnih.govoup.com |
| SbDES2 | Fatty acid desaturase converting 16:1 to 16:2. | Identified from EST library; functional characterization in yeast. nih.gov |
| SbDES3 | Fatty acid desaturase converting 16:2 to 16:3 with a terminal double bond. | Identified from EST library; functional characterization in yeast. nih.gov |
| SbOMT3 | O-methyltransferase that methylates the resorcinol intermediate. | Identified from EST library; recombinant enzyme studies show high specificity for alk(en)ylresorcinols. researchgate.netresearchgate.net |
| CYP71AM1 | Cytochrome P450 monooxygenase that hydroxylates the methylated intermediate. | Identified from EST library; functional assays and RNAi-mediated repression confirm its role. nih.gov |
| SbARS1/SbARS2 | Alkylresorcinol synthases that form the pentadecatrienylresorcinol intermediate. | Identified from EST library; RNAi experiments resulted in reduced this compound levels. nih.gov |
Transcriptomic Profiling During this compound Production
Transcriptomic analysis has been instrumental in identifying and characterizing the genes involved in the biosynthesis of this compound, a process localized exclusively in the root hairs of Sorghum species. nih.govhoormansoilhealth.com Differential gene expression studies comparing root tissues with and without root hairs have pinpointed a suite of genes specifically upregulated during this compound production. nih.gov
A key gene identified through these studies is SOR1, which is expressed at levels over 1000 times higher in root hairs compared to other plant tissues. nih.gov Similarity searches suggest that SOR1 encodes a novel desaturase, likely responsible for creating the specific double bond pattern in the hydrocarbon tail of the this compound molecule. nih.gov Further molecular studies have identified other critical genes, including two fatty acid desaturases (DES2 and DES3), two alkylresorcinol synthases (ARS1 and ARS2), an O-methyltransferase (OMT3), and a cytochrome P450 monooxygenase (CYP71AM1), which collectively form the core biosynthetic pathway. nih.govresearchgate.netresearchgate.net
RNA-sequencing (RNA-seq) has also been employed to understand the broader impact of this compound synthesis. In one study, the entire biosynthetic pathway was transiently expressed in Nicotiana benthamiana leaves. nih.govnih.gov The resulting production of this compound induced necrotic lesions and led to significant changes in the host plant's gene expression. nih.govnih.gov Transcriptome profiling of these tissues revealed a significant downregulation of genes associated with the plant's photosynthetic apparatus. nih.govnih.gov Concurrently, there was an elevated expression of proteasomal genes, suggesting that the phytotoxicity of this compound may be linked to the degradation of essential proteins, thereby impairing photosynthesis. nih.govnih.gov
| Gene | Proposed Function in this compound Biosynthesis | Expression Pattern | Reference |
|---|---|---|---|
| SOR1 | Novel desaturase involved in forming the aliphatic chain's double bonds. | Highly expressed ( >1000x) specifically in this compound-producing root hairs. | nih.gov |
| DES2 / DES3 | Fatty acid desaturases that produce the atypical 16:3 fatty acyl-CoA starter unit. | Upregulated during this compound biosynthesis; expression is enhanced by auxins. | nih.govresearchgate.net |
| ARS1 / ARS2 | Alkylresorcinol synthases that synthesize the pentadecatrienyl resorcinol intermediate. | Upregulated during this compound biosynthesis. | nih.govresearchgate.net |
| OMT3 | O-methyltransferase that methylates the resorcinolic intermediate. | Upregulated during this compound biosynthesis; expression is enhanced by auxins and jasmonates. | researchgate.netnih.gov |
| CYP71AM1 | Cytochrome P450 monooxygenase responsible for dihydroxylation of the intermediate. | Identified as part of the biosynthetic pathway. | nih.gov |
Environmental and Physiological Modulators of this compound Production
The biosynthesis of this compound is not static; it is influenced by a range of external environmental cues and internal plant signals. researchgate.net Both abiotic stresses and endogenous phytohormones can significantly modulate the quantity of this compound produced and exuded by sorghum roots, thereby affecting its allelopathic potential.
Impact of Endogenous Plant Signals (e.g., Auxins, Jasmonates, Cellulose)
Internal plant hormones are key regulators of this compound biosynthesis and accumulation. Auxins, a class of phytohormones, have been shown to significantly upregulate the expression of genes involved in the this compound pathway. researchgate.net The application of various auxins, including indole-3-acetic acid (IAA), indole-3-butyric acid (IBA), and 1-naphthaleneacetic acid (NAA), leads to increased this compound content. researchgate.net The effect is particularly notable on gene transcription; for instance, a 72-hour exposure to NAA and IBA can increase the transcript levels of the DES2 gene by up to 475-fold and 180-fold, respectively, compared to untreated controls. researchgate.net
Jasmonates, including jasmonic acid (JA) and methyl jasmonate (MeJa), also substantially promote this compound accumulation. nih.gov These signaling molecules enhance root hair formation and secondary root development, which are intrinsically linked to this compound production. nih.govnih.gov Treatment with JA or MeJa at a concentration of 5.0 μM resulted in the highest accumulation of this compound, increasing its content by 4.1-fold and 3.4-fold, respectively. nih.gov This increase is correlated with an upregulation of biosynthetic genes, with OMT3 expression increasing up to 8.1-fold following a 36-hour exposure to MeJa. nih.gov
| Endogenous Signal | Concentration | Effect on this compound Production / Gene Expression | Reference |
|---|---|---|---|
| Indole-3-acetic acid (IAA) | 1 mg/L | Increased this compound content with longer exposure time. | researchgate.net |
| Indole-3-butyric acid (IBA) | 5 mg/L | Increased this compound content by 4.5-fold after 72h; increased DES2 transcripts 180-fold. | researchgate.net |
| 1-Naphthaleneacetic acid (NAA) | 1 mg/L | Increased DES2 transcripts by 475-fold after 72h. | researchgate.net |
| Jasmonic Acid (JA) | 5.0 μM | Increased this compound content by 4.1-fold; increased OMT3 transcripts 3.5-fold. | nih.gov |
| Methyl Jasmonate (MeJa) | 5.0 μM | Increased this compound content by 3.4-fold; increased OMT3 transcripts 8.1-fold. | nih.gov |
Mechanisms of Action and Inter Organismal Interactions Mediated by Sorgoleone
Interactions with Soil Microbial Communities
The influence of sorgoleone extends into the soil microbiome, where it significantly alters the composition and function of microbial communities. asm.orgunl.eduasm.org Field and greenhouse studies have demonstrated that this compound can influence the structure of bacterial and archaeal communities in the rhizosphere. asm.org Interestingly, its effects are not uniformly inhibitory; it can promote the growth of certain bacterial taxa while inhibiting others. asm.orgunl.eduasm.org
One of the most well-documented effects of this compound on soil microbes is the inhibition of nitrification. asm.orgpvamu.edu It suppresses the activity of nitrifying bacteria by blocking key enzymes such as ammonia (B1221849) monooxygenase and hydroxylamine (B1172632) oxidoreductase. asm.org This biological nitrification inhibition (BNI) can reduce the conversion of ammonium (B1175870) to nitrate (B79036) in the soil, potentially decreasing nitrogen loss through leaching and denitrification. tandfonline.com
Interactive Data Tables
Table 1: Summary of this compound's Mechanisms of Action
| Mechanism Category | Specific Action | Primary Effect on Target Organism |
| Physiological Process Inhibition | Inhibition of H+-ATPase Activity | Disrupts nutrient and solute uptake, causes ionic imbalance. |
| Impairment of Water Uptake | Induces water stress by reducing osmotic potential in roots. | |
| Inhibition of Mitochondrial Respiration | Reduces cellular energy (ATP) production. | |
| Metabolic Enzyme Inhibition | Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Blocks carotenoid biosynthesis, leading to foliar bleaching. |
Table 2: Effects of this compound on Soil Microbial Communities
| Aspect of Microbial Community | Observed Effect of this compound | Functional Implication |
| Community Structure | Alters the composition of bacterial and archaeal communities. | Can create a selective environment favoring certain microbial taxa. |
| Bacterial Growth | Can both inhibit and promote the growth of different bacterial isolates. | Modulates the competitive dynamics within the soil microbiome. |
| Nitrification | Potent inhibitor of nitrifying bacteria. | Reduces the rate of ammonium to nitrate conversion, potentially improving nitrogen retention in the soil. |
Modulation of Bacterial Community Structure in the Rhizosphere
This compound is a primary driver of root-soil microbe interactions, contributing significantly to the structure and function of microbial communities. nih.govasm.org Its release into the soil alters the composition and network organization of bacteria in the rhizosphere and adjacent soil. escholarship.orgasm.org The extent of these changes can be influenced by environmental factors such as soil nitrogen content. nih.govnih.gov
Research comparing wild-type sorghum with genetically modified lines that have reduced this compound exudation demonstrates that the compound significantly influences the structure of the microbial community, as measured by beta-diversity. escholarship.orgnih.govasm.org this compound's presence alters the composition of bacterial and archaeal communities, leading to distinct microbial profiles in the rhizosphere of high-exuding plants. escholarship.org
Furthermore, this compound has been shown to delay the formation and reduce the complexity of bacterial and archaeal networks, particularly during the early stages of plant development. escholarship.orgnih.govasm.org This suggests that this compound may act as an environmental stressor that slows the establishment of highly interconnected microbial relationships in the soil immediately surrounding the roots. asm.org
Table 1: Effect of this compound on Rhizosphere Bacterial Network Formation
| Plant Development Stage | Observation in Presence of this compound | Reference |
| Early Season / 4 Weeks | Delayed network formation; lower betweenness centrality compared to low-sorgoleone variants. | escholarship.orgresearchgate.net |
| Mid-to-Late Season | Significant changes in beta-diversity become more apparent. | asm.org |
Laboratory assays using purified this compound on bacterial isolates from field soils have confirmed its direct and varied effects on microbial growth. escholarship.orgnih.govasm.org These studies reveal that this compound does not have a universally inhibitory effect; instead, it selectively inhibits some bacterial taxa while promoting the growth of others. escholarship.orgnih.gov
In one study, approximately 76% of tested bacterial isolates showed a response to this compound. nih.gov The majority of these (23 out of 29) were inhibited by the compound. However, the growth of five other isolates was stimulated, demonstrating this compound's dual role. nih.gov This selective pressure creates specialized metabolic niches, favoring microbes that can tolerate or even utilize this compound. nih.govasm.org For example, isolates from the genus Nocardia and the family Methylophilaceae have shown increased relative abundance in the presence of this compound, with growth promotion confirmed in laboratory tests. nih.gov
Table 2: Summary of this compound's Direct Effects on Cultured Bacterial Isolates
| Effect | Number of Isolates Affected (Example Study) | Genera/Family Examples | Reference |
| Inhibition | 23 of 29 | Not specified | nih.gov |
| Promotion | 5 of 29 | Nocardia, Methylobacillus | nih.gov |
| Little to No Response | 1 of 29 | Methylobacillus (one isolate) | nih.gov |
Biological Nitrification Inhibition (BNI) Research
This compound is a potent biological nitrification inhibitor (BNI), playing a crucial role in suppressing the microbial conversion of ammonium to nitrate in the soil. cgiar.orgcgiar.org This function is critical for reducing nitrogen loss from agroecosystems and enhancing nitrogen use efficiency. nih.govjircas.go.jp The BNI capacity of sorghum is functionally linked to the quantity of this compound it releases, with different genotypes showing significant variation in their BNI activity. cgiar.orgcgiar.orgjircas.go.jp
The primary mechanism of this compound's BNI function is the direct inhibition of ammonia-oxidizing bacteria (AOB), particularly those of the genus Nitrosomonas. cgiar.orgcgiar.org Studies using a luminescent recombinant Nitrosomonas europaea assay have definitively shown that purified this compound inhibits the activity of these key nitrifying bacteria. cgiar.orgjircas.go.jp The inhibitory effect is dose-dependent. mdpi.comresearchgate.net
This compound achieves this by blocking the activity of two critical enzymes in the ammonia oxidation pathway: ammonia monooxygenase (AMO) and hydroxylamine oxidoreductase (HAO). escholarship.orgnih.gov This enzymatic blockade effectively halts the first and rate-limiting step of nitrification. nih.gov
By inhibiting nitrification, this compound significantly alters the nitrogen cycle in the rhizosphere. nih.govjircas.go.jp Its primary impact is the suppression of the conversion of the relatively immobile ammonium (NH₄⁺) into the highly mobile nitrate (NO₃⁻). jircas.go.jpescholarship.org
This action has several important consequences for nitrogen availability in the soil. Field and laboratory studies have demonstrated that the presence of this compound leads to:
Improved NH₄⁺ Availability: An increase in the concentration of ammonium in the soil, which is a readily available nitrogen source for plants. jircas.go.jp
Reduced NO₃⁻ Formation: A decrease in the soil's nitrate pool. jircas.go.jp Because nitrate is prone to leaching and denitrification, its reduction helps to conserve nitrogen within the root zone. nih.govescholarship.org
These modifications to the soil nitrogen environment can enhance the nitrogen use efficiency of sorghum, particularly in low-nitrogen soils. nih.gov
Effects on Arbuscular Mycorrhizal Fungi (AMF) Colonization
This compound influences the symbiotic relationship between sorghum and arbuscular mycorrhizal fungi (AMF), which is crucial for nutrient absorption, especially phosphorus. proquest.comnih.gov Research indicates that this compound can enhance the colonization of sorghum roots by AMF, although this effect appears to be concentration-dependent. proquest.comnih.govmdpi.com
In studies using the sorghum genotype P9401, which has low endogenous this compound production, the application of external this compound significantly impacted AMF association. proquest.commdpi.com While lower concentrations (5 and 10 µM) enhanced mycorrhizal colonization, a more significant effect was observed at 20 µM. proquest.comnih.gov In one experiment, adding 20 µM of this compound to plants inoculated with Rhizophagus clarus increased the rate of mycorrhizal colonization from 15% (in the control group) to 83%. mdpi.com This enhanced colonization was correlated with increased plant biomass and phosphorus content, suggesting a beneficial effect on plant growth under low-phosphorus conditions. proquest.commdpi.com The levels of this compound released by different sorghum varieties may also influence the abundance of AMF in the soil, with higher-releasing varieties showing increased AMF populations in their rhizosphere. researchgate.net
Table 3: Influence of this compound Concentration on AMF Colonization
| This compound Concentration | Mycorrhizal Colonization Rate | Plant Growth Response | Reference |
| 0 µM (Control) | 15% | Baseline | mdpi.com |
| 5 µM & 10 µM | Enhanced | Not specified | proquest.comnih.gov |
| 20 µM | 83% | Significant increase in total biomass and phosphorus content | proquest.commdpi.com |
| 40 µM & 80 µM | No significant increase | No significant increase | mdpi.com |
Microbial Degradation and Mineralization Pathways of this compound in Soil
Identification of Degrading Microbes and Relevant Genes
Research has successfully isolated and identified specific bacteria from sorghum-cultivated soils that are capable of utilizing this compound as a sole carbon and energy source. energy.govbiorxiv.orgpnnl.gov Through enrichment cultures, bacterial strains belonging to the genera Acinetobacter, Burkholderia, and Pseudomonas have been identified as key players in this compound degradation. energy.govbiorxiv.org Additionally, species from the genus Nocardia are thought to use this compound as a carbon source, contributing to its breakdown in the soil. asm.org
To uncover the genetic basis of this degradation, the genomes of these isolates were sequenced and analyzed using transcriptomic and gene fitness approaches. energy.govbiorxiv.org This led to the identification of a conserved, four-gene cluster essential for this compound catabolism. biorxiv.org This cluster, referred to as the srg (this compound degradation) cluster, serves as a biomarker for the ability of a microbe to break down the compound. biorxiv.org Phylogenetic analysis has shown that this this compound degradation gene cluster is particularly enriched in sorghum-associated Streptomyces species, suggesting these microbes may gain a competitive advantage in the sorghum rhizosphere. energy.govbiorxiv.orgbiorxiv.org The discovery of these specific genes and the bacteria that harbor them is a significant step in understanding the molecular determinants of this compound's fate in the soil microbiome. biorxiv.org
| Bacterial Genus | Identified Role | Relevant Genes | Reference |
|---|---|---|---|
| Acinetobacter | Growth on this compound as sole carbon source | srg gene cluster | energy.govpnnl.gov |
| Burkholderia | Growth on this compound as sole carbon source | srg gene cluster | energy.govbiorxiv.org |
| Pseudomonas | Growth on this compound as sole carbon source | srg gene cluster | energy.govpnnl.gov |
| Streptomyces | Enrichment of degradation genes in sorghum-associated isolates | srg gene cluster | energy.govbiorxiv.org |
| Nocardia | Suspected to use this compound as a carbon source | Not specified | asm.org |
Fate and Persistence in Soil Environments
The persistence of this compound in soil is influenced by a combination of its chemical properties and various environmental factors. nih.gov As a hydrophobic molecule, this compound sorbs strongly to soil organic matter, which increases its retention in the root zone but can also affect its bioavailability for microbial degradation. pvamu.edu Its persistence is contingent upon factors such as soil type, moisture content, temperature, and, crucially, microbial activity. nih.govresearchgate.net
Studies have documented that this compound can persist in the soil for extended periods. Detectable levels have been found in unplanted sorghum fields for 16 to 20 weeks following the harvest of the crop. nih.gov In controlled experiments where soil was artificially impregnated with this compound, detectable amounts were still present after 7 weeks (42 days), although the recoverable amount declined over this period. researchgate.netcsu.edu.au One estimate has placed the soil half-life of this compound at approximately 10 days, with no detectable levels found 60 days after incorporation. pvamu.edu
Mineralization studies using radioactively labeled this compound have provided detailed insights into its breakdown. These studies confirmed that this compound is mineralized to carbon dioxide in diverse soil types, even in soils where microbes had no prior exposure to the compound. nih.govpvamu.edugeus.dk The rate of mineralization can vary; for instance, up to 30% of the compound was mineralized after 60 days in American soils previously exposed to sorghum. pvamu.edu The degradation process is not uniform across the molecule; the methoxy (B1213986) group of this compound is mineralized readily, while the degradation of the rest of the molecule proceeds more slowly. nih.govresearchgate.netgeus.dk Mineralization kinetics also suggest that microorganisms in soils with a history of sorghum cultivation are more adept at using this compound as an energy source. nih.govgeus.dk Soil pH also plays a role, with mineralization observed to decrease in highly acidic conditions (pH ~4.0) and increase in alkaline conditions (pH ~8.1). pvamu.edu
| Finding | Conditions/Context | Reference |
|---|---|---|
| Persists for 16-20 weeks | Residual levels in unplanted fields post-harvest | nih.gov |
| Detectable levels after 7 weeks (42 days) | Soil artificially spiked with 25 ppmw this compound | researchgate.netcsu.edu.au |
| Estimated half-life of 10 days | Soil incorporation study | pvamu.edu |
| Up to 30% mineralization after 60 days | American soils with prior sorghum exposure | pvamu.edu |
| Methoxy group mineralized readily | Studies with radioactively labeled this compound | nih.govgeus.dk |
| Mineralization is pH-dependent | Increased at pH ~8.1, decreased at pH ~4.0 | pvamu.edu |
| Strongly sorbed to soil organic matter | Due to its hydrophobic nature (log Kow of 6.1) | pvamu.edu |
Ecological and Agronomic Roles of Sorgoleone
Allelopathic Function in Natural and Agricultural Ecosystems
Allelopathy, the process by which an organism produces biochemicals that influence the growth and development of other organisms, is a key function of sorgoleone. In both natural and managed ecosystems, this compound provides sorghum with a distinct advantage.
Competitive Advantage Conferral to Sorghum Species
This compound is a primary contributor to the allelopathic nature of sorghum, providing the plant with a significant competitive edge, particularly in its early growth stages. researchgate.net The production of this hydrophobic secondary metabolite is especially high in young sorghum seedlings, which allows them to effectively compete for limited resources such as space, water, and nutrients by suppressing the growth of nearby plants. researchgate.netmdpi.com By inhibiting the germination and development of competing weed species, this compound helps ensure the successful establishment of the sorghum crop. researchgate.netnih.gov Its persistence in the soil, due to its hydrophobic nature, allows it to suppress weeds for an extended period. tandfonline.com
Weed Suppression through Pre-emergence and Post-emergence Effects
This compound demonstrates potent herbicidal activity through both pre-emergence and post-emergence applications. hoormansoilhealth.comtandfonline.comresearchgate.netresearchgate.net This dual activity makes it an effective natural herbicide in various agricultural settings. hoormansoilhealth.comresearchgate.net
Pre-emergence: When present in the soil, this compound can inhibit the germination of weed seeds and the growth of young seedlings. nih.gov
Post-emergence: When applied to established weeds, this compound can cause significant growth reduction. researchgate.netnih.gov
Research has shown that post-emergence applications of this compound can be particularly effective. Studies using a wettable powder formulation of this compound found that post-emergence application inhibited weed growth 20-25% more than pre-emergence applications under greenhouse conditions. nih.govresearchgate.net This potent bioactivity is comparable to that of several commercial synthetic herbicides. hoormansoilhealth.com
Spectrum of Sensitivity Across Weed Species (Broadleaf vs. Grass Weeds)
This compound is effective against a broad spectrum of common agricultural weeds, including both broadleaf and grass species. hoormansoilhealth.com However, extensive research has consistently shown that broadleaf weeds are significantly more susceptible to the phytotoxic effects of this compound than grass weeds. hoormansoilhealth.comtandfonline.comresearchgate.netnih.govcropj.com
In laboratory and greenhouse studies, the application of this compound resulted in complete growth suppression of several broadleaf species at specific concentrations. researchgate.netnih.gov For example, species such as Rumex japonicus and Plantago asiatica were completely suppressed by formulated this compound. nih.gov
| Weed Species | Weed Type | Noted Susceptibility to this compound | Source |
|---|---|---|---|
| Rumex japonicus | Broadleaf | Completely suppressed at 0.4 kg a.i. ha⁻¹ (formulated). | nih.gov |
| Plantago asiatica | Broadleaf | Completely suppressed at 0.4 kg a.i. ha⁻¹ (formulated). | nih.gov |
| Galium spurium | Broadleaf | Completely suppressed at 200μg ml⁻¹. Growth reduced by 80.9% at 150 µg ml⁻¹. | researchgate.netcropj.com |
| Amaranthus retroflexus | Broadleaf | Highly susceptible; growth greatly inhibited by formulated this compound. | hoormansoilhealth.comnih.gov |
| Setaria viridis | Grass | Most susceptible among tested grass species. | cropj.com |
| Echinochloa crus-galli | Grass | Susceptible, but less so than broadleaf weeds. Biomass reduced by 40% with sorghum water extracts. | hoormansoilhealth.com |
Variation in Allelopathic Potential Among Sorghum Genotypes and Accessions
The production of this compound, and thus the allelopathic potential, varies significantly among different sorghum genotypes, cultivars, and accessions. mdpi.comtandfonline.comhoormansoilhealth.comresearchgate.net This genetic variability has been documented in numerous studies, indicating that allelopathy is a genetic trait. tandfonline.com
Research quantifying this compound content across a wide range of sorghum lines has revealed substantial differences in production levels. For instance, a study of 353 sorghum accessions from Southern Africa found that the vast majority produced this compound, but in widely varying concentrations. tandfonline.com Some genotypes are high producers, while others produce very little. researchgate.net One study found that this compound amounts ranged from 1.8 to 19.1 mg/g of dry root weight among the evaluated genotypes. pvamu.edu Another investigation of 36 cultivated sorghum cultivars and various shattercane accessions found that this compound-358 content averaged 0.5 mg g⁻¹ of root fresh weight (RFW), with a range of 0.13 to 1.05 mg g⁻¹ RFW. nih.gov This inherent variability suggests that there is significant potential to breed sorghum cultivars with enhanced allelopathic activity for natural weed management. hoormansoilhealth.com
| Sorghum Genotype/Variety | This compound Production Level | Source |
|---|---|---|
| Dhlakama | High (up to 223.1 µg/mg r.f.w.) | researchgate.net |
| Shirikure | High | researchgate.net |
| Enkath | High (8 mg/g dry weight) | tandfonline.com |
| Rabeh | Lower (6.8 mg/g dry weight) | tandfonline.com |
| Nyamudzi | Low | researchgate.net |
| Kanzonzota | Low | researchgate.net |
| PI482903 | High (among top producers) | pvamu.edu |
| Cultivar 992123 | High (1.05 mg g⁻¹ RFW) | nih.gov |
Role in Plant Defense Mechanisms Beyond Allelopathy
While primarily known for its role in weed suppression, this compound's influence extends to other plant defense mechanisms, particularly in mediating interactions with various biotic stressors in the soil environment.
Responses to Biotic Stressors (e.g., Pathogens, Parasitic Plants)
This compound, as a major component of sorghum root exudates, plays a significant role in structuring the microbial communities in the rhizosphere, the soil region directly influenced by root secretions. nih.govnih.gov This modulation of the soil microbiome is a key aspect of the plant's defense against biotic threats. biorxiv.org The chemical can both inhibit and promote the growth of different bacterial isolates, indicating a complex role in shaping its immediate soil environment. nih.gov
This influence on the microbiome can have indirect effects on interactions with parasitic plants. For example, the parasitic weed Striga (witchweed) is a major threat to sorghum production. It has evolved to germinate in response to chemical signals released by sorghum roots intended to attract beneficial fungi in low-phosphate soils. ucdavis.edu While not a direct defense, by altering the soil microbial community, this compound can influence the complex web of interactions that may help mitigate infections from such parasitic plants. ucdavis.edu The presence of other plants can also stimulate sorghum to release more of this allelochemical, suggesting it is part of a dynamic response to biotic competition. researchgate.net
Self-Toxicity Considerations and Plant Defense Responses
This compound, a potent allelochemical exuded by the root hairs of Sorghum bicolor, can exhibit autotoxicity, a phenomenon where a plant releases substances that are toxic to its own species. This self-toxicity can lead to inhibited germination and stunted growth, potentially causing lower plant densities and reduced productivity in sorghum monocultures researchgate.netjournals.co.za. Research demonstrates that sorghum varieties producing high concentrations of this compound are particularly susceptible to this effect, indicating that autotoxicity is variety-dependent researchgate.netjournals.co.zatandfonline.com.
A study evaluating three sorghum varieties—Dhlakama, Shirikure, and Macia—quantified the autotoxic effects of their crude this compound extracts on their own germination and growth. The extract from the Dhlakama variety significantly reduced its own germination by as much as 76.1% researchgate.netjournals.co.zatandfonline.com. Similarly, extracts from Shirikure and Macia inhibited germination by 69.4% and 58.9%, respectively researchgate.netjournals.co.za. The negative impact also extended to seedling growth, with this compound from Shirikure and Dhlakama significantly reducing the dry weight of their respective varieties by 76.9% and 69.4% when compared to the effect of the extract from the Macia variety researchgate.nettandfonline.com.
Table 1: Autotoxicity Effects of this compound Extracts from Three Sorghum Varieties
| Variety | Germination Inhibition (%) journals.co.zatandfonline.com | Dry Weight Reduction (%) researchgate.nettandfonline.com |
|---|---|---|
| Dhlakama | 76.1 | 69.4 |
| Shirikure | 69.4 | 76.9 |
| Macia | 58.9 | N/A* |
*Reduction in dry weight for Shirikure and Dhlakama was compared against the effect of Macia's extract.
The self-toxicity of this compound may also trigger specific defense responses within the sorghum plant. It is hypothesized that this internal stress could lead to the production of plant-derived methanol. This response is thought to be mediated by pectin methylesterase activity in the cell walls, which can be activated when plant defenses are triggered nih.gov. This suggests a complex internal mechanism to manage the potentially harmful effects of its own powerful allelochemicals.
Synergistic and Antagonistic Interactions with Other Sorghum Allelochemicals
Alongside this compound, sorghum produces a range of other allelochemicals, most notably various phenolic acids and the cyanogenic glycoside dhurrin nih.govcsu.edu.aumdpi.com. Phenolic acids identified in sorghum tissues include compounds such as p-coumaric acid, vanillic acid, ferulic acid, and p-hydroxybenzoic acid nih.govmdpi.com. These compounds are generally simple in structure and water-soluble, allowing them to be readily released into the soil environment. However, they also tend to disappear quickly from the soil tandfonline.com.
Dhurrin, which is found in high concentrations in young sorghum seedlings, also breaks down rapidly in the environment tandfonline.comresearchgate.net. This suggests that while phenolic acids and dhurrin may contribute to the initial allelopathic effects, their role might be limited in duration tandfonline.com.
In contrast, this compound is hydrophobic (not water-soluble), causing it to be strongly adsorbed by soil particles tandfonline.comresearchgate.net. This property means it is released slowly into the soil solution but allows it to persist for an extended period, suppressing weeds over a longer timeframe tandfonline.com. Therefore, the allelopathy observed in field conditions is likely not from a single compound but a complementary action of these different chemicals. The more mobile phenolic acids and dhurrin may provide an initial, short-term inhibitory effect on nearby plants, while the persistent, slow-releasing this compound provides sustained, long-term weed suppression tandfonline.comresearchgate.net.
Implications for Crop Rotation and Cover Cropping Systems Research
The potent and persistent nature of this compound has significant implications for agricultural practices, particularly in crop rotation and the use of sorghum as a cover crop hoormansoilhealth.comnih.gov. The ability of this compound to suppress weeds can be harnessed to manage weed populations in subsequent crops, offering a natural and sustainable tool for integrated weed management mdpi.comresearchgate.net.
Research has shown that this compound's persistence in the soil allows it to function as both a pre-emergent and post-emergent herbicide hoormansoilhealth.comresearchgate.net. Because it is hydrophobic, this compound binds strongly to soil matter, which increases its persistence; detectable levels have been observed in soil up to seven weeks after incorporation nih.govresearchgate.net. This residual activity can inhibit the germination and growth of weeds long after the sorghum crop has been terminated hoormansoilhealth.com. Studies have documented significant reductions in the growth of various broadleaf and grass weeds due to sorghum's allelopathic effects mdpi.com. For instance, formulated this compound has been shown to completely suppress the growth of broadleaf weeds like Rumex japonicus and Plantago asiatica at certain concentrations nih.govresearchgate.net.
The use of sorghum as a cover crop or green manure can effectively reduce weed density and biomass in the following cash crop mdpi.comcaliforniaagriculture.org. However, this same persistence can also negatively impact sensitive subsequent crops if not managed properly. Reports have indicated that crops like tomato, broccoli, and lettuce can suffer from phytotoxicity, including stunting and transplant mortality, when planted into fields with recently killed sorghum residues californiaagriculture.org. This highlights the need for careful selection of rotational crops and appropriate management of sorghum residues to balance weed suppression benefits with potential harm to the desired crop.
Table 2: Reported Inhibitory Effects of this compound on Various Weed Species
| Weed Species | Type | Level of Inhibition |
|---|---|---|
| Rumex japonicus | Broadleaf | Completely suppressed at 0.4 kg a.i. ha⁻¹ nih.govresearchgate.net |
| Galium spurium | Broadleaf | Completely suppressed at 0.2 g a.i. L⁻¹ mdpi.com |
| Aeschynomene indica | Broadleaf | Completely suppressed at 0.2 g a.i. L⁻¹ mdpi.com |
| Amaranthus retroflexus | Broadleaf | Completely suppressed at 0.2 g a.i. L⁻¹ mdpi.com |
| Plantago asiatica | Broadleaf | Completely suppressed at 0.4 kg a.i. ha⁻¹ nih.gov |
Advanced Research Methodologies for Sorgoleone Studies
Quantitative and Qualitative Analytical Techniques
A suite of analytical methods is employed to study sorgoleone, from its initial separation from plant material to its detailed structural and quantitative analysis.
This compound is primarily synthesized and secreted by the root hairs of sorghum plants researchgate.net. Its hydrophobic nature dictates the use of organic solvents for effective extraction from both root tissues and the oily exudates. Common procedures involve immersing sorghum roots in solvents to dissolve and collect this compound and its analogs.
Several solvents and methods have been proven effective for the extraction of this compound. Dichloromethane, often acidified, has been traditionally used to dip roots for extraction nih.gov. Other effective solvents include methanol and a mixture of methanol and chloroform researchgate.netnih.govresearchgate.net. For instance, a study screening numerous sorghum accessions utilized methanol to extract this compound from the roots of six-day-old seedlings researchgate.netresearchgate.net. Another approach involves washing freshly harvested roots with dichloromethane to specifically collect the root exudate pvamu.edu. After the initial extraction, the crude extract is typically filtered, and the solvent is evaporated. The resulting residue is then redissolved in a suitable solvent, such as methanol or acetonitrile, for subsequent analysis researchgate.netpvamu.edu.
Table 1: Comparison of this compound Extraction Solvents and Methods
| Solvent/Method | Plant Part | Duration | Key Aspects | Reference |
| Dichloromethane (acidified) | Roots | A few minutes | Traditional method for exudate extraction. | nih.gov |
| Methanol | Roots | 30 seconds (repeated) | Effective for extracting from whole root tissue. | researchgate.net |
| Dichloromethane | Roots | Not specified | Used to wash freshly harvested roots for exudate collection. | pvamu.edu |
| Methanol/Chloroform (1:1) | Pulverized Leaf Tissues | 1 minute swirl + 30 min sonication | Used for extraction from a heterologous expression system. | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the precise quantification and separation of this compound from complex plant extracts awsjournal.org. The method typically employs a reverse-phase C18 analytical column, which effectively separates hydrophobic compounds like this compound from other metabolites pvamu.edu.
The mobile phase commonly consists of a gradient or isocratic mixture of acetonitrile and acidified water (often with acetic or formic acid) pvamu.edutandfonline.com. Detection is most frequently performed using a UV detector set at a wavelength of 280 nm, where this compound exhibits strong absorbance tandfonline.com. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from a purified standard tandfonline.com. This technique has been successfully used to screen large numbers of sorghum cultivars for their this compound production potential, revealing significant variations among different landraces and improved varieties researchgate.netresearchgate.net.
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Reference |
| Analytical Column | Reverse-phase C18 | pvamu.edu |
| Mobile Phase | 70% acetonitrile / 30% water with 0.1% acetic acid | tandfonline.com |
| 65% acetonitrile / 35% water with 0.5% formic acid | pvamu.edu | |
| Flow Rate | 0.6 mL min⁻¹ | tandfonline.com |
| Detection Wavelength | 280 nm | tandfonline.com |
| Injection Volume | 10 µL | tandfonline.com |
Gas Chromatography coupled with Mass Spectrometry (GC/MS) serves as a powerful tool for both the detection and quantification of this compound and its biosynthetic intermediates nih.gov. This analytical method combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to provide high sensitivity and specificity scienceworldjournal.org.
For GC/MS analysis, volatile or semi-volatile compounds are required. In some cases, this compound and its related resorcinol (B1680541) intermediates are chemically modified through a process called silylation to increase their volatility before injection into the GC system nih.gov. The analysis of root extracts by GC/MS has been instrumental in identifying key intermediates in the this compound biosynthetic pathway, such as the pentadecatrienyl resorcinol intermediate and its methylated derivative nih.govresearchgate.net. This information is crucial for piecing together the sequence of enzymatic reactions leading to the final this compound molecule. The production of this compound in heterologous systems, like agroinfiltrated Nicotiana benthamiana leaves, has also been confirmed and quantified using GC/MS nih.gov.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive structural elucidation of this compound and its analogs awsjournal.org. NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous identification.
Beyond simple structure confirmation, NMR has been ingeniously applied in retrobiosynthetic analyses to trace the biosynthetic pathway of this compound nih.govresearchgate.net. By feeding sorghum seedlings with ¹³C-labeled precursors, such as acetate, researchers can track the incorporation of these labels into the final this compound molecule. Subsequent NMR analysis of the labeled this compound reveals the specific positions of the ¹³C atoms. This powerful technique has demonstrated that both the benzoquinone head and the lipid tail of this compound are derived from acetate units, though they are synthesized in different cellular compartments nih.govresearchgate.net. These studies were fundamental in establishing the roles of fatty acid synthesis and polyketide synthase activity in the formation of the core structure of this compound nih.govresearchgate.net.
Molecular and Genomic Approaches
Understanding the genetic basis of this compound production has been advanced significantly through molecular and genomic investigations.
Functional genomics has been pivotal in identifying the specific genes and enzymes responsible for the biosynthesis of this compound, a process known to occur exclusively in root hair cells nih.govresearchgate.net. By creating and analyzing expressed sequence tag (EST) datasets from Sorghum bicolor root hair-specific cDNA libraries, researchers have successfully identified candidate genes encoding the key enzymes in the pathway nih.govresearchgate.net.
These investigations have led to the identification and characterization of several crucial enzymes:
Desaturases : The gene SOR1 (also called DES1) was identified as encoding a novel desaturase enzyme involved in creating the double bonds in the fatty acid tail of this compound researchgate.netresearchgate.net.
Alkylresorcinol Synthases (ARS) : These polyketide synthases are responsible for forming the pentadecatrienyl resorcinol intermediate by utilizing an unusual 16:3 fatty acyl-CoA starter unit nih.govusda.gov.
O-methyltransferases (OMT) : A specific O-methyltransferase, designated SbOMT3, was found to be highly expressed in root hairs. This enzyme preferentially methylates the resorcinol intermediate, a key step preceding dihydroxylation nih.govusda.gov.
Cytochrome P450 Monooxygenases : A P450 enzyme (CYP71AM1) is responsible for the final dihydroxylation step that converts the methylated resorcinol intermediate into the reduced form of this compound nih.govnih.gov.
These functional genomics studies have not only elucidated the complex biosynthetic pathway but also provided the genetic tools necessary for potentially engineering this pathway in other plants nih.govresearchgate.net.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
Transcriptomic analysis has been a cornerstone in identifying the genes responsible for this compound biosynthesis, which is exclusively localized to sorghum root hairs. Early studies utilized differential gene display, a precursor to modern RNA-seq, to compare gene expression between sorghum roots with and without root hairs. This approach successfully identified SOR1, a gene encoding a desaturase involved in forming the unique fatty acid tail of this compound. nih.govhoormansoilhealth.com The transcript levels of SOR1 were found to be over 1000 times higher in root hairs compared to other tissues. nih.govcsu.edu.au
Further investigations using expressed sequence tag (EST) databases generated from isolated root hair libraries led to the identification of additional candidate genes, including those encoding polyketide synthases (PKSs) like alkylresorcinol synthases (ARS), O-methyltransferases, and cytochrome P450s. nih.govresearchgate.netnih.govpvamu.edu Quantitative real-time RT-PCR (qRT-PCR) has been instrumental in confirming the preferential expression of these candidate genes, such as ARS1 and ARS2, in the this compound-producing root hairs. nih.govresearchgate.net
More recently, RNA-sequencing was employed to understand the downstream effects of this compound on other plants. When the this compound biosynthetic pathway was expressed in a heterologous system (Nicotiana benthamiana), RNA-seq analysis of the host plant's leaves revealed significant changes in gene expression. usda.govnih.govusda.govnih.gov This analysis showed that this compound production induced severe phytotoxicity, leading to the downregulation of genes related to the photosynthesis apparatus and an upregulation of proteasomal genes, which is consistent with the compound's herbicidal mode of action. nih.govusda.govnih.gov
| Gene Name | Enzyme Class | Method of Identification | Key Finding |
|---|---|---|---|
| SOR1 | Fatty Acid Desaturase | Differential Gene Display | Highly expressed in root hairs; involved in creating the unique 16:3Δ9,12,15 fatty acyl-CoA starter unit. nih.govhoormansoilhealth.com |
| ARS1 / ARS2 | Alkylresorcinol Synthase (Type III PKS) | Root Hair EST Library Mining & qRT-PCR | Preferentially expressed in root hairs; catalyze the formation of the pentadecatrienyl resorcinol intermediate. nih.govresearchgate.net |
| OMT3 | O-methyltransferase | Root Hair EST Library Mining | Involved in the methylation of the resorcinol intermediate. nih.gov |
| CYP71AM1 | Cytochrome P450 Monooxygenase | Root Hair EST Library Mining & qRT-PCR | Catalyzes the final hydroxylation steps to form dihydrothis compound. researchgate.netmdpi.com |
CRISPR/Cas-Mediated Gene Editing for Pathway Manipulation and Transporter Identification
The CRISPR/Cas9 system has emerged as a powerful tool for precise genome editing in various crops, including sorghum. nih.govnih.gov It has been successfully used to mutate genes involved in other biosynthetic pathways in sorghum, such as those for strigolactone and lignin production, demonstrating its viability for functional genomics in this species. nih.govresearchgate.net For instance, CRISPR/Cas9-mediated knockout of carotenoid cleavage dioxygenase 8 (CCD8) genes significantly altered strigolactone biosynthesis. researchgate.net
While this technology holds immense potential for the targeted manipulation of the this compound biosynthetic pathway, specific applications in this area have not yet been extensively reported in published literature. Future research could leverage CRISPR/Cas9 to:
Knock out key biosynthetic genes (e.g., ARS1, ARS2, CYP71AM1) individually or in combination to definitively confirm their roles in planta and to create this compound-null sorghum lines for comparative studies.
Introduce targeted mutations to alter enzyme function and potentially generate novel this compound analogs with different biological activities.
Investigate transporter proteins. The mechanism of this compound secretion from root hair cells is not fully understood. While some evidence points to passive diffusion msu.edu, ABC transporters or other efflux proteins could be involved. A CRISPR-based screening approach could be used to knock out candidate transporter genes located in root hairs to identify those essential for efficient this compound exudation.
The establishment of efficient protocols for sorghum transformation and regeneration is critical for the widespread application of CRISPR/Cas9 in this compound research. nih.govbiorxiv.org
In vitro and In planta Experimental Systems
Cell-Free Assays for Enzyme Characterization
Cell-free systems are invaluable for characterizing the biochemical function of enzymes without the complexities of the cellular environment. For this compound research, this has primarily involved expressing biosynthetic enzymes in recombinant systems (like E. coli or yeast) and then using the purified enzymes in in vitro assays. nih.govnih.govresearchgate.net
Researchers have successfully characterized the activity of the alkylresorcinol synthases, ARS1 and ARS2. nih.govnih.gov In these cell-free assays, the recombinant enzymes were supplied with various fatty acyl-CoA starter units and malonyl-CoA. The results confirmed that both ARS1 and ARS2 could produce 5-alkylresorcinols, the core structure of the this compound precursor. nih.gov These assays also revealed the substrate flexibility of the enzymes, showing they could accept a range of fatty acyl-CoAs, although they exhibited nonphysiological preferences for shorter chain substrates in vitro. nih.gov Similarly, the cytochrome P450 enzyme CYP71AM1 was functionally characterized using microsomes extracted from yeast and transiently transformed Nicotiana benthamiana leaves, demonstrating its ability to convert the methylated resorcinol intermediate into dihydrothis compound. researchgate.net
Heterologous Expression Systems (e.g., Nicotiana benthamiana) for Pathway Assembly
Reconstituting an entire metabolic pathway in a heterologous host is a powerful strategy to confirm the function of all identified genes and to produce the final compound for further study. Nicotiana benthamiana has become a widely used "plant chassis" for this purpose due to the efficiency of Agrobacterium-mediated transient expression. nih.gov
Scientists successfully assembled the complete this compound biosynthetic pathway in N. benthamiana leaves. nih.govnih.gov A multigene DNA construct containing the five key genes (SbDES2, SbDES3, SbARS2, SbOMT3, and CYP71AM1) required to produce this compound from a common fatty acid precursor was introduced into the leaves via agroinfiltration. nih.gov Gas chromatography-mass spectrometry (GC/MS) analysis confirmed the de novo synthesis and accumulation of this compound in the infiltrated leaf tissues. usda.govnih.govusda.gov This successful reconstitution provided definitive proof of the identified set of genes being sufficient for this compound biosynthesis and created a platform to study the compound's phytotoxic effects, which manifested as necrotic lesions on the leaves. usda.govnih.govusda.gov
Hydroponic and Soil-Based Cultivation Systems for Exudate Collection and Bioassays
The study of this compound, a root exudate, necessitates specialized systems for its collection and for conducting bioassays that reflect its function in the soil.
Hydroponic and Mist Systems: Sterile hydroponic systems are used to cultivate sorghum plants for the collection of root exudates free from soil contaminants and microbial degradation. anu.edu.audntb.gov.ua These systems allow for precise control over the root environment and facilitate the analysis of exuded compounds. A specific mist system was developed to encourage the growth of abundant root hairs, which are the exclusive site of this compound production. This system was crucial for obtaining sufficient root hair tissue for differential gene expression studies that led to the discovery of key biosynthetic genes. nih.govcsu.edu.au
Soil-Based Systems: To understand the ecological role of this compound, experiments must ultimately be conducted in a soil environment.
Pot Studies: Sorghum genotypes with varying levels of this compound production are grown in pots containing different soil types (e.g., sand, clay, field soil) to assess how the substrate influences exudate composition. nih.gov Soil-based pot experiments are also used for bioassays to test the allelopathic effects of this compound on the germination and growth of various weed species. mdpi.com Furthermore, these systems are used to study the impact of this compound on soil microbial communities and its role in biological nitrification inhibition (BNI), a process where it suppresses the activity of nitrifying bacteria. nih.gov
Field Studies: Ultimately, field experiments provide the most realistic assessment of this compound's allelopathic activity. tandfonline.com However, the complexity of the field environment, where factors like soil composition, microbial activity, and moisture can influence the bioavailability and degradation of this compound, makes it challenging to isolate its specific effects. tandfonline.comsemanticscholar.org
| System Type | Primary Use | Advantages | Limitations |
|---|---|---|---|
| Hydroponic/Mist System | Clean root exudate collection, root hair propagation | Controlled environment, easy sample collection, avoids microbial degradation. anu.edu.audntb.gov.ua | Lacks natural root-soil interaction, may not reflect in-field exudation profiles. frontiersin.org |
| Soil-Based Pots | Allelopathy bioassays, nitrification studies, microbe interaction studies | More ecologically relevant than hydroponics, allows for controlled experiments with soil. nih.govnih.gov | Confined root volume, potential for altered soil properties over time. |
| Field Plots | Validation of allelopathic effects under agricultural conditions | Highest ecological relevance, assesses performance in a real-world setting. tandfonline.com | High variability, difficult to control environmental factors, complex interactions. tandfonline.com |
Computational and Modeling Approaches
Computational tools are increasingly being used to complement experimental research on this compound. Molecular modeling and docking studies have provided insights into the structure and function of biosynthetic enzymes. For example, a homology model of the cytochrome P450 enzyme CYP71AM1 was created to predict its three-dimensional structure. researchgate.net Docking simulations with its proposed substrate, 5-pentadecatrienyl resorcinol-3-methyl ether, helped to identify key amino acid residues within the active site that are crucial for substrate binding and catalysis. researchgate.net
Molecular dynamics simulations have also been employed to investigate the mechanism of this compound transport across the cell membrane. msu.edu These simulations compared the permeability of this compound and its precursors through a model sorghum plasma membrane. The results suggested that this compound has a higher permeability coefficient than its precursors, supporting the hypothesis that the final synthesis step occurs inside the cell, followed by passive diffusion of the more permeable this compound out of the root hair without the need for a specific transporter protein. msu.edu Additionally, photoaffinity probes based on the this compound structure have been developed and coupled with computational docking to identify microbial proteins that directly interact with this compound, aiding in the discovery of proteins involved in its recognition, transport, and catabolism by soil microbes. asm.orgasm.org
Structure-Activity Relationship (SAR) Studies via Computer-Aided Design
Computer-aided design (CAD) has emerged as a powerful tool in the rational design of novel herbicides by enabling the prediction of biological activity and the elucidation of structure-activity relationships (SAR) at the molecular level. For a natural product like this compound, which has multiple known biological targets, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis are instrumental in understanding how modifications to its chemical structure can enhance its herbicidal potency and selectivity. These in silico methods accelerate the discovery process, reduce the need for extensive synthesis and screening of compounds, and provide insights into the molecular interactions governing bioactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model could be developed by correlating various molecular descriptors with their experimentally determined herbicidal activities, such as the 50% inhibition concentration (IC50). Descriptors can be categorized as electronic (e.g., atomic net charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP).
A multiple linear regression (MLR) analysis of benzoquinone derivatives, a class of compounds to which this compound belongs, has demonstrated the importance of atomic net charges on the quinone ring for herbicidal activity. nih.govresearchgate.net A hypothetical QSAR model for this compound analogs might take the form of the following equation:
pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
By identifying which descriptors positively or negatively influence the herbicidal activity, new this compound derivatives with potentially higher potency can be designed.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com this compound is known to inhibit Photosystem II (PSII) by binding to the D1 protein and also targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov
Molecular docking studies can be employed to simulate the interaction of this compound and its virtual analogs with the binding sites of these proteins. For instance, docking into the QB site of the D1 protein can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues. mdpi.com Similarly, docking studies with HPPD can elucidate how this compound derivatives interact with the active site, including the catalytically essential Fe(II) ion. proquest.comnih.gov The results of such studies are often expressed as a docking score or binding energy, which can be used to rank the potential activity of different analogs.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound could be generated based on the known active conformation of the molecule when bound to its target. nih.govproquest.comnih.gov This model would consist of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. The generated pharmacophore can then be used as a 3D query to screen virtual libraries of compounds to identify novel structures, including this compound analogs, that are likely to be active. nih.govproquest.comnih.gov
Detailed Research Findings
While extensive public data on computer-aided SAR studies specifically for a wide range of this compound analogs is limited, the principles described above can be used to generate predictive models. The following table represents an illustrative example of the type of data that would be generated from such a study, showcasing how structural modifications to this compound could influence its predicted binding affinity to the D1 protein of Photosystem II and its predicted herbicidal activity.
| Analog | Modification | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Herbicidal Activity (pIC50) |
|---|---|---|---|
| This compound (Parent) | - | -9.5 | 6.8 |
| Analog 1 | Saturation of the C15 side chain | -8.2 | 6.1 |
| Analog 2 | Replacement of -OCH3 with -OH on the benzoquinone ring | -9.8 | 7.1 |
| Analog 3 | Replacement of -OCH3 with -Cl on the benzoquinone ring | -9.1 | 6.5 |
| Analog 4 | Shortening of the side chain to C10 | -7.5 | 5.7 |
| Analog 5 | Addition of a second -OH group to the benzoquinone ring | -10.2 | 7.5 |
Disclaimer: The data presented in this table is for illustrative purposes only to demonstrate the potential outcomes of a computer-aided SAR study on this compound. It is not based on published experimental or computational results.
These computational methodologies provide a framework for the systematic exploration of the chemical space around the this compound scaffold. By predicting the impact of structural modifications on biological activity, computer-aided design can guide the synthesis of novel analogs with improved herbicidal properties, potentially leading to the development of new and more effective natural product-based herbicides.
Potential Applications and Future Research Trajectories
Development of Natural Product-Based Agrochemicals
Natural products offer a rich source of diverse chemical structures and biological activities, making them valuable leads for discovering new herbicides. Sorgoleone stands out as a prime example of a natural phytotoxin with significant herbicidal potential.
This compound's strong weed-suppressive ability has generated considerable interest in its use as a natural, environmentally friendly approach for weed management. It exhibits both pre-emergence and post-emergence effects on various weeds, demonstrating phytotoxicity to broadleaf and grass weeds at concentrations as low as 10 µM in hydroponic assays. Studies have shown that formulated this compound, such as a 4.6% wettable powder, can effectively suppress the germination and growth of broadleaf weeds, with some species experiencing complete suppression. The efficacy of this compound has been found to be comparable to that of some synthetic herbicides that inhibit photosynthesis. Furthermore, this compound's ability to target multiple cellular activities suggests a lower likelihood of resistance development in weeds compared to herbicides with single target sites.
Research findings highlight the potential of this compound formulations:
| Weed Species | Growth Suppression (%) (0.4 kg a.i. ha⁻¹) | Application Type | Reference |
| Rumex japonicus | 100 | Post-emergence | |
| Plantago asiatica | 100 | Post-emergence | |
| Broadleaf weeds | >90 | Post-emergence | |
| Broadleaf weeds | 100 | Pre-emergence | |
| Galium spurium | 100 | Post-emergence | |
| Aeschynomene indica | >80 | Post-emergence | |
| Grass weeds | Lower susceptibility than broadleafs | Pre & Post-emergence |
Field studies have also demonstrated the weed-suppressive effects of sorghum, which are attributed in part to this compound accumulation in the soil, particularly in crop rotation systems. While some field studies have shown a weaker correlation between this compound content and weed suppression compared to controlled environments, suggesting the involvement of other allelochemicals or factors, the potential for formulated this compound as a bioherbicide remains a key area of research.
This compound is known to inhibit both photosynthetic and mitochondrial electron transport. Specifically, it binds to the quinone binding niche of the D1 protein in photosystem II (PSII), similar to diuron, atrazine, and metribuzin. Inhibition of photosynthetic electron transport by this compound is highly efficient, with low concentrations leading to rapid inhibition. Additionally, this compound has been reported to inhibit hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plastoquinone (B1678516) biosynthesis and a target site for other herbicide families. The disruption of HPPD by this compound leads to the disruption of carotenoid biosynthesis and subsequent foliar bleaching, a symptom observed in this compound-treated seedlings. The fact that this compound interacts with multiple molecular target sites, some of which are distinct from those targeted by existing commercial herbicides, highlights its value in the discovery of new herbicide modes of action. Natural phytotoxins like this compound serve as valuable sources for identifying novel herbicide target sites, which can then be the focus of traditional herbicide discovery efforts.
Genetic Engineering and Crop Improvement for Enhanced Allelopathy
Genetic manipulation of sorghum and other crops offers a promising approach to enhance allelopathic weed suppression through increased this compound production or transfer of the this compound biosynthesis pathway.
Understanding the genes and enzymes involved in this compound biosynthesis is crucial for manipulating its production in sorghum. The biosynthetic pathway of this compound, which occurs exclusively in root hair cells, involves unique fatty acid desaturases, an alkylresorcinol synthase (a type III polyketide synthase), O-methyltransferases, and cytochrome P450 monooxygenases. Research has characterized some of the key enzymes and genes involved, such as resorcinol-specific fatty acid desaturases, O-methyltransferases, and polyketide synthases. The SOR1 gene, for instance, has been associated with this compound production in sorghum root hairs, and its expression levels have been linked to weed suppression.
Studies have demonstrated that the biosynthesis pathway involves the production of an atypical 16:3 fatty acyl-CoA starter unit, which is then converted to a pentadecatrienyl resorcinol (B1680541) intermediate. This intermediate undergoes methylation and dihydroxylation to yield dihydrothis compound, which then auto-oxidizes to form this compound upon exudation into the soil. A cytochrome P450 enzyme, CYP71AM1, has been identified as participating in the dihydroxylation step.
Manipulation of these biosynthetic genes, such as through techniques like RNA interference (RNAi) to silence specific genes or attempting overexpression, can provide a better understanding of this compound's role in plant interactions and potentially enhance its production in sorghum cultivars. Factors such as plant age, growth conditions, and genotype can influence this compound production. Research is ongoing to identify quantitative trait loci (QTLs) associated with increased this compound production in sorghum.
A significant area of future research involves transferring the genetic machinery for this compound biosynthesis from sorghum to other non-allelopathic crop species. This could endow these crops with the ability to produce their own bioherbicide, reducing the need for synthetic herbicides. Scientists have successfully transferred a biochemical pathway found in sorghum, responsible for producing this compound, into rice plants. This breakthrough, achieved by identifying and characterizing the genes required for this compound biosynthesis, represents a major step towards developing crops with built-in weed control.
The potential benefits of this gene transfer include reduced reliance on synthetic herbicides, lower costs for farmers, and potentially increased crop yields due to reduced weed competition. While the complete this compound biosynthetic pathway has been assembled and expressed in model plants like Nicotiana benthamiana, resulting in phytotoxicity, further research is needed to ensure stable expression and effective this compound exudation in target crop species like maize, wheat, and soybean. Understanding the cellular transport mechanisms involved in this compound secretion is also critical for successful gene transfer and autotoxicity avoidance in transgenic crops.
Strategies for Sustainable Weed Management in Agroecosystems
This compound and sorghum allelopathy are integral components of strategies for sustainable weed management in agroecosystems. Utilizing the allelopathic potential of sorghum can contribute to reduced herbicide use and more environmentally friendly weed control.
Sorghum's allelopathic properties can be leveraged in various ways, including its use in crop rotations, as cover crops, or through the incorporation of sorghum residues as mulch. Studies have shown that including sorghum in crop rotations can lead to significant weed suppression in subsequent crops due to the accumulation of this compound and other allelochemicals in the soil. Sorghum cover crops are also known for their ability to suppress weeds.
The persistence of this compound in the soil due to its hydrophobic nature contributes to its long-term herbicidal activity. This persistence, while beneficial for weed control, also necessitates careful consideration in crop rotation planning, as high this compound residues can affect the growth of subsequent sensitive crops.
Beyond direct herbicidal effects, this compound has also been shown to influence the soil microbial community, potentially enhancing beneficial bacteria and suppressing pathogens, further contributing to a healthier agroecosystem. Research into the interactions between this compound, soil microbes, and plant growth, including mycorrhizal associations, is ongoing and could reveal additional benefits for sustainable agriculture.
Integrated weed management strategies that combine the use of allelopathic sorghum cultivars or this compound-based bioherbicides with other sustainable practices hold significant promise for reducing reliance on synthetic chemicals and promoting ecological balance in agroecosystems.
Integrating Sorghum Allelopathy into Integrated Pest Management (IPM) Systems
Sorghum allelopathy, largely attributed to the release of this compound, presents a promising tool for weed management within Integrated Pest Management (IPM) systems. pvamu.eduhoormansoilhealth.commdpi.combiorxiv.orgnih.govscispace.comfieldadvisor.orgicm.edu.plusda.gov The phytotoxic effects of this compound can suppress the germination and growth of a variety of weeds, including both broadleaf and grass species. hoormansoilhealth.comnih.govfieldadvisor.orgusda.gov Studies have shown that sorghum residues and mulches can lead to significant reductions in weed biomass. mdpi.com
The integration of sorghum allelopathy into agricultural practices can take various forms, such as utilizing sorghum as a green manure, cover crop, or in crop rotations and intercropping systems. pvamu.edumdpi.comscispace.comfieldadvisor.orgicm.edu.pl Aqueous extracts from sorghum have also demonstrated weed-suppressive properties. mdpi.complantprotection.pl this compound is effective at remarkably low concentrations and its persistence in soil provides extended weed control. hoormansoilhealth.comnih.govresearchgate.netfieldadvisor.org Its mechanism of action involves interfering with several molecular target sites in susceptible plants, including the inhibition of photosynthesis. pvamu.eduhoormansoilhealth.comnih.govnih.govoup.commdpi.com
Research indicates that there is genetic variability among sorghum genotypes in their capacity to produce and release this compound, suggesting potential for selecting or breeding varieties with enhanced allelopathic potential for weed control. hoormansoilhealth.comresearchgate.netcore.ac.uk The use of allelopathic sorghum cultivars can serve as an environmentally friendly alternative or supplement to synthetic herbicides, contributing to more sustainable weed management strategies. hoormansoilhealth.comresearchgate.netfieldadvisor.orgtandfonline.com
Harnessing this compound for Nitrogen Use Efficiency Enhancement
Beyond its role in weed control, this compound has been identified for its capacity to inhibit nitrification in the soil, a process mediated by ammonia-oxidizing archaea (AOA) and bacteria (AOB) that converts ammonia (B1221849) to nitrate (B79036). pvamu.eduasm.orgnih.govjircas.go.jp This phenomenon is known as Biological Nitrification Inhibition (BNI). pvamu.eduasm.orgtandfonline.comnih.govjircas.go.jpusda.govresearchgate.netfrontiersin.org By suppressing nitrification, this compound can help reduce the loss of nitrogen from agricultural systems through leaching of nitrate and denitrification, thereby potentially improving Nitrogen Use Efficiency (NUE) in sorghum and subsequent crops. pvamu.educore.ac.uktandfonline.comnih.govusda.govresearchgate.netfrontiersin.org
Studies have demonstrated a correlation between higher this compound production in sorghum genotypes and a stronger suppressive effect on soil nitrifier populations and nitrification rates. researchgate.netcgiar.org This genetic variability in BNI capacity linked to this compound release offers opportunities for developing sorghum varieties that can contribute to more efficient nitrogen cycling in agricultural soils. core.ac.ukcgiar.org Enhancing NUE is a critical aspect of increasing crop productivity while simultaneously minimizing the environmental impact associated with nitrogen fertilizer application. pvamu.edutandfonline.comjircas.go.jpusda.govfrontiersin.org
Detailed research findings on the relationship between this compound production and BNI activity are illustrated in the table below, highlighting the variability among different sorghum genotypes.
| Sorghum Genotype | This compound Release (µg/g root dry wt) | BNI Activity (ATU/plant) | Soil Nitrification Inhibition (%) |
| PVK 801 (High this compound) | Up to 150 core.ac.uk | ~1200 (Total BNI, Hydrophobic + Hydrophilic) core.ac.uk | Stronger suppression compared to low-sorgoleone genotypes researchgate.net |
| 296B (Low this compound) | Lower than PVK 801 core.ac.uk | Lower than PVK 801 core.ac.uk | Weaker suppression compared to high-sorgoleone genotypes researchgate.net |
| GDLP 34-5-5-3 | Higher capacity for this compound release and BNI activity than IS41245 cgiar.org | Higher capacity for this compound release and BNI activity than IS41245 cgiar.org | Lower nitrification rate compared to IS41245 cgiar.org |
| IS41245 | Lower capacity for this compound release and BNI activity than GDLP 34-5-5-3 cgiar.org | Lower capacity for this compound release and BNI activity than GDLP 34-5-5-3 cgiar.org | Higher nitrification rate compared to GDLP 34-5-5-3 cgiar.org |
Note: BNI activity is often measured in Allylthiourea (ATU) equivalents. The table synthesizes findings from multiple sources and represents general trends observed in research.
Exploration of this compound’s Role in Soil Health and Microbiome Engineering
Root exudates, including specialized compounds like this compound, are fundamental in driving interactions between plant roots and soil microbes, thereby shaping the structure and function of microbial communities in the rhizosphere. asm.orgmdpi.comosti.govasm.orgresearchgate.netresearchgate.netnih.gov Research has shown that this compound influences the composition and network structure of bacterial and archaeal communities in the soil near roots and in the rhizosphere. asm.orgbiorxiv.orgmdpi.comnih.govosti.govasm.orgresearchgate.netnih.gov
Studies comparing wild-type sorghum with genetically modified lines exhibiting reduced this compound exudation have provided insights into the impact of this specific compound on the belowground microbiome under both greenhouse and field conditions. asm.orgnih.govosti.govasm.orgresearchgate.netnih.gov These studies suggest that this compound can influence microbial community structure and may even delay the formation of bacterial and archaeal networks early in plant development. osti.govasm.orgresearchgate.netnih.gov Interestingly, laboratory tests with cultured bacterial isolates from field soils have shown that purified this compound can have varied effects, both inhibiting and promoting bacterial growth. osti.govasm.orgresearchgate.netnih.gov The influence of this compound on the soil microbiome appears to be dynamic and can be affected by factors such as plant age and soil nitrogen content. asm.orgnih.govasm.orgresearchgate.netnih.gov
Tailoring Root Exudates for Beneficial Plant-Soil Microbe Interactions
Understanding the intricate ways in which root exudates like this compound modify soil microbiomes holds significant potential for enhancing crop sustainability and yield. osti.govasm.orgresearchgate.netnih.gov this compound's demonstrated influence on microbial communities, particularly its suppressive effect on nitrifying bacteria, highlights a potential avenue for managing nutrient cycling in the soil through plant-microbe interactions. asm.orgbiorxiv.orgmdpi.comnih.gov
The discovery of soil bacteria capable of degrading this compound suggests the possibility of engineering rhizosphere microbiomes to include beneficial microbes that can interact with plant-released compounds for mutual advantage. biorxiv.org While the direct "tailoring" of root exudates is an emerging field, the observed genetic variability in this compound production among sorghum genotypes provides a natural basis for selecting plants that exude specific levels of this compound to favor desirable microbial communities and functions in the rhizosphere. hoormansoilhealth.comcore.ac.uk Further research into the specific interactions between this compound and different soil microbial taxa is crucial for harnessing this potential to improve soil health and optimize plant-microbe relationships for enhanced agricultural outcomes.
Unexplored Research Avenues and Challenges
Despite significant progress in understanding this compound's properties and potential applications, several research avenues remain to be fully explored, and challenges need to be addressed for its widespread and sustainable utilization.
Comprehensive Understanding of In Planta Absorption and Translocation
A key area requiring further investigation is the comprehensive understanding of this compound's absorption and translocation within plants, particularly in recipient species. The precise in planta mechanism of action of this compound remains a subject of controversy. pvamu.edunih.govnih.govoup.com It is not yet fully clear whether this compound exuded from sorghum roots is taken up by the roots of neighboring plants and subsequently translocated to their aerial parts, such as foliage, where it could exert its effects on processes like photosynthesis. pvamu.edunih.govoup.com
Experimental evidence suggests that this compound can inhibit photosynthesis in young seedlings, but it appears to have no significant effect on photosynthesis in older plants. nih.govnih.govoup.com Furthermore, studies indicate that this compound is not readily translocated acropetally (upwards) in older plants. pvamu.edunih.govnih.govoup.com However, it has been shown that this compound can be absorbed through the hypocotyl and cotyledonary tissues of young plants. pvamu.eduhoormansoilhealth.comnih.govnih.govoup.com This suggests that the mode of action may involve the inhibition of photosynthesis in susceptible young seedlings, potentially in conjunction with effects on other molecular target sites in older plants that are not yet fully understood in planta. pvamu.edunih.govnih.govoup.com A more detailed understanding of these processes is essential for predicting the efficacy and selectivity of this compound in different plant species and growth stages.
Long-Term Ecological Impacts of this compound in Diverse Soil Types and Climates
While the persistence of this compound in soil has been noted, its long-term ecological impacts across diverse soil types and climates require more extensive investigation. This compound's persistence in the soil environment is known to be influenced by various factors, including soil type, moisture content, temperature, and the activity of soil microorganisms. plantprotection.plresearchgate.netnih.gov Detectable levels of this compound have been reported to persist in unplanted sorghum fields for several weeks following harvest. researchgate.netusda.govnih.gov
Detailed Degradation Pathways and Metabolite Identification in Soil
This compound undergoes degradation in soil over time, although it can persist for short periods. oup.comresearchgate.netasm.org. Studies have shown that while this compound is easily recovered shortly after application to soil, its recovery decreases over longer incubation periods, indicating significant degradation. oup.comresearchgate.net. This degradation is suggested to be primarily microbial. researchgate.netasm.org. Some soil microorganisms are capable of utilizing this compound as a carbon source. researchgate.net.
Despite evidence of microbial degradation, the specific metabolic pathways and the resulting degradation products of this compound in the sorghum rhizosphere are not yet fully characterized. asm.orgresearchgate.netbiorxiv.org. However, a putative this compound degradation pathway encoded by the srgABCD gene cluster has been identified in Acinetobacter pittii, a bacterium isolated from the sorghum rhizosphere. asm.orgresearchgate.net. This gene cluster is thought to contain genes for a monooxygenase, two α/β fold hydrolases, and a cytosine deaminase, which are potentially involved in the catabolism of this compound. asm.org.
Interplay between this compound Exudation, Soil Microbes, and Nutrient Cycling
This compound exudation significantly influences soil microbial communities, particularly those involved in nitrogen cycling. mdpi.comusda.govasm.org. This compound acts as a biological nitrification inhibitor (BNI), reducing the rates of nitrification by affecting populations of nitrifying bacteria in the soil. asm.orgresearchgate.netbiorxiv.orgusda.govasm.org. It achieves this by inhibiting key enzymes such as ammonia monooxygenase and hydroxylamine (B1172632) oxidoreductase, which are crucial for the conversion of ammonia to nitrate. asm.orgresearchgate.netbiorxiv.orgasm.org.
The interaction between this compound exudation, soil microbes, and nutrient cycling is a complex network. frontiersin.org. Root exudates, including this compound, play a critical role in shaping rhizosphere microbiomes. researchgate.netbiorxiv.org. This compound can influence the structure and composition of bacterial communities in the soil near roots and in the rhizosphere. asm.org. This influence can create a unique metabolic niche for specific microbial taxa. asm.org.
The amount of this compound exuded can be influenced by environmental factors such as nitrogen levels in the soil. asm.orgfrontiersin.org. Higher nitrogen concentrations may lead to greater exudation of this compound, resulting in alterations in the rhizosphere bacterial community composition. asm.org. The inhibition of nitrification by this compound has the potential to increase nitrogen use efficiency in agricultural systems by reducing the loss of nitrogen through leaching. usda.govasm.org.
The following table summarizes the key aspects of the interplay between this compound exudation, soil microbes, and nutrient cycling:
| Aspect | Description |
| Influence on Microbes | Shapes soil microbial communities, particularly nitrifying bacteria. mdpi.combiorxiv.orgusda.govasm.org |
| Nitrification Inhibition | Acts as a biological nitrification inhibitor (BNI). asm.orgusda.govasm.org Inhibits ammonia monooxygenase and hydroxylamine oxidoreductase. asm.orgresearchgate.netbiorxiv.orgasm.org |
| Impact on Nutrient Cycling | Reduces nitrification rates, potentially increasing nitrogen use efficiency and reducing nitrogen loss. usda.govasm.org |
| Exudation Dynamics | Exudation levels can be influenced by soil nitrogen levels. asm.orgfrontiersin.org |
| Rhizosphere Shaping | Plays a critical role in shaping rhizosphere microbiomes. researchgate.netbiorxiv.org Creates potential metabolic niches for specific bacteria. asm.org |
Screening and Selection of Elite Germplasm for Targeted Research and Application
Significant variation exists in the levels of this compound exudation among different sorghum cultivars, hybrids, and wild accessions. mdpi.comtandfonline.compvamu.eduresearchgate.net. This natural variation provides an opportunity for screening and selecting elite germplasm with high this compound production. tandfonline.compvamu.edu. Identifying and utilizing sorghum lines with enhanced this compound exudation is a strategic approach for improving traits like biological nitrification inhibition and weed suppression in crop production systems. tandfonline.compvamu.edu.
Research efforts involve screening selected elite sorghum germplasm to quantify this compound secretion potential. pvamu.edu. Techniques such as High-Performance Liquid Chromatography (HPLC) are used to determine this compound concentrations in root exudates. tandfonline.compvamu.edu. Studies have evaluated numerous sorghum genotypes, revealing a wide range in the amount of this compound produced per unit of dry root weight. pvamu.edu.
Understanding the genetic inheritance of this compound secretion is crucial for breeding programs aimed at enhancing this trait. Studies have investigated the combining abilities and quantitative inheritance of this compound exudation, indicating that both additive genetic effects and dominance effects play a role in its production. researchgate.net. These findings suggest that selection for increased this compound exudation among elite sorghum lines can be effective. researchgate.net. Manipulation of this compound levels in sorghum in vivo through breeding and potentially genetic engineering is being explored to generate germplasm with enhanced allelopathic capacity for improved weed management and nitrogen use efficiency. tandfonline.comusda.gov.
The following table presents example data on this compound quantification in selected sorghum genotypes based on research findings:
| Sorghum Genotype | This compound Amount (mg/g dry root weight) | Source |
| PI482903 | 19.1 | pvamu.edu |
| R (a top genotype) | High (specific value not provided in snippet) | pvamu.edu |
| Shattercane | 0.5 | tandfonline.com |
| 8446 | 1.62 | tandfonline.com |
| 855F | 1.81 | tandfonline.com |
Q & A
Q. What strategies validate candidate genes for enhancing this compound production via CRISPR-Cas9?
- Methodological Answer : Genome-wide association studies (GWAS) link SNPs in CYP71AM1 to this compound variation. CRISPR-edited lines are phenotyped via UPLC-MS and allelopathy bioassays. Field trials measure weed suppression and yield trade-offs, with RNA-seq confirming off-target effects .
Tables
Table 1 : Key Sorghum Cultivars and this compound Production Dynamics
| Cultivar | Peak this compound (mg·g⁻¹) | Time to Peak (Days) | Statistical Significance (p < 0.05) |
|---|---|---|---|
| KWS Juno | 46.01 | 10–15 | Yes (Tukey’s HSD) |
| Rona 1 | 28.34 | 5 | No |
| PR 849F | 22.67 | 15 | Yes |
Table 2 : Methods for Resolving this compound Research Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
